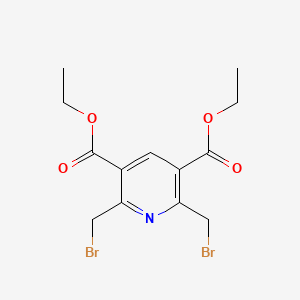
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two bromomethyl groups at the 2 and 6 positions of the pyridine ring, and two ester groups at the 3 and 5 positions. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate typically involves the bromination of diethyl 2,6-dimethylpyridine-3,5-dicarboxylate. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent such as methanol. The reaction conditions include maintaining the temperature between 25 to 40°C and monitoring the reaction progress using nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems also minimizes human error and enhances safety during the production process.
化学反応の分析
Types of Reactions
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF) are used.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of diols from ester groups.
科学的研究の応用
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Materials Science: Employed in the preparation of polymers and materials with specific electronic properties.
Biology and Medicine: Investigated for its potential use in drug development and as a precursor for biologically active compounds.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
作用機序
The mechanism of action of Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate involves its ability to act as a versatile intermediate in organic synthesis. The bromomethyl groups are highly reactive and can undergo nucleophilic substitution, making the compound useful for introducing various functional groups into target molecules. The ester groups provide additional sites for chemical modification, allowing for the creation of a wide range of derivatives with diverse properties .
類似化合物との比較
Similar Compounds
2,6-Bis(bromomethyl)pyridine: Lacks the ester groups, making it less versatile for certain applications.
Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate: Lacks the bromomethyl groups, limiting its reactivity in nucleophilic substitution reactions.
2,6-Di(bromomethyl)pyridine: Similar structure but without the ester groups, affecting its solubility and reactivity.
Uniqueness
Diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate is unique due to the presence of both bromomethyl and ester groups, which provide multiple sites for chemical modification. This dual functionality makes it a valuable intermediate for the synthesis of complex molecules and materials with tailored properties .
特性
CAS番号 |
185540-29-8 |
|---|---|
分子式 |
C13H15Br2NO4 |
分子量 |
409.07 g/mol |
IUPAC名 |
diethyl 2,6-bis(bromomethyl)pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C13H15Br2NO4/c1-3-19-12(17)8-5-9(13(18)20-4-2)11(7-15)16-10(8)6-14/h5H,3-4,6-7H2,1-2H3 |
InChIキー |
KQZZFXVVMYSXCA-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CC(=C(N=C1CBr)CBr)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




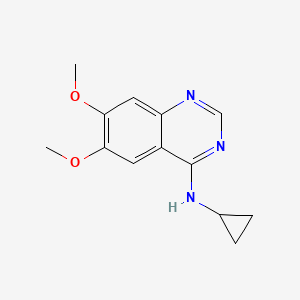
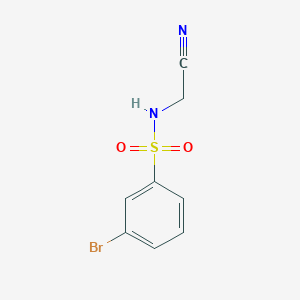
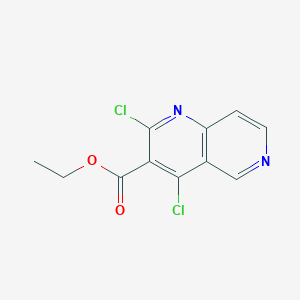
![4,7-Dibromofuro[2,3-d]pyridazine](/img/structure/B13978373.png)
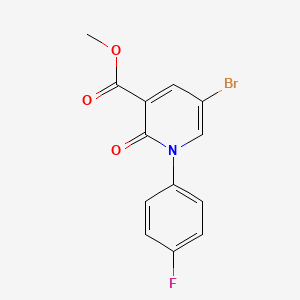
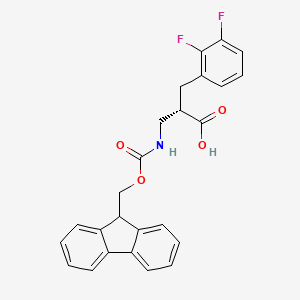
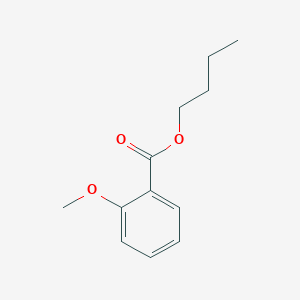
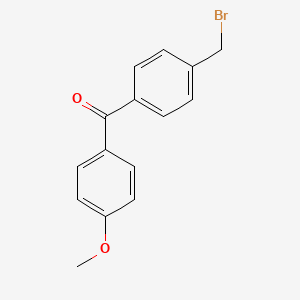
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenyl-3-butenyl)oxy]-](/img/structure/B13978399.png)

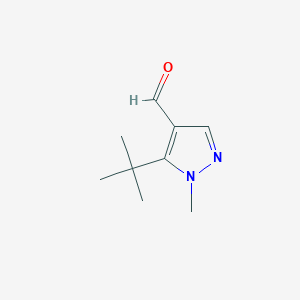
![6-Methoxy-2-methylpyrido[3,4-d]pyrimidin-4(3h)-one](/img/structure/B13978439.png)
